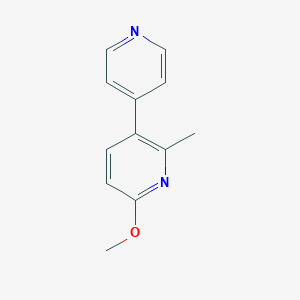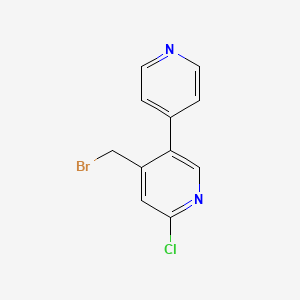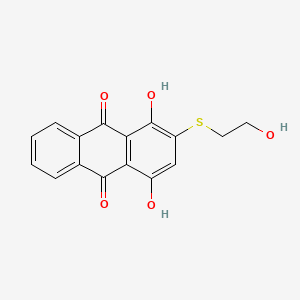
(S)-3-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a complex organic compound that features a combination of fluorenyl, piperazinyl, and propanoic acid moieties. This compound is often used in the synthesis of peptides and other biologically active molecules due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves multiple steps:
Protection of Amino Groups: The amino groups are protected using tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) protecting groups.
Formation of Piperazine Derivative: The piperazine derivative is synthesized by reacting piperazine with appropriate reagents to introduce the Fmoc group.
Coupling Reaction: The protected amino acid is coupled with the piperazine derivative using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The protecting groups are removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the fluorenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine or fluorenyl derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-3-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is widely used in scientific research, particularly in:
Peptide Synthesis: The compound is used as a building block in the synthesis of peptides and peptidomimetics.
Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Bioconjugation: The compound is used in the conjugation of biomolecules for various biological assays.
Material Science: It is employed in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of (S)-3-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target molecule. The pathways involved include binding to active sites, altering enzyme activity, or modulating receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (S)-3-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)-2-((tert-butoxycarbonyl)amino)butanoic acid
- (S)-3-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)-2-((tert-butoxycarbonyl)amino)pentanoic acid
Uniqueness
(S)-3-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of both Fmoc and Boc protecting groups allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C27H33N3O6 |
|---|---|
Molekulargewicht |
495.6 g/mol |
IUPAC-Name |
(2S)-3-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C27H33N3O6/c1-27(2,3)36-25(33)28-23(24(31)32)16-29-12-14-30(15-13-29)26(34)35-17-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22-23H,12-17H2,1-3H3,(H,28,33)(H,31,32)/t23-/m0/s1 |
InChI-Schlüssel |
WURNFZDTXMOKNM-QHCPKHFHSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H](CN1CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CN1CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


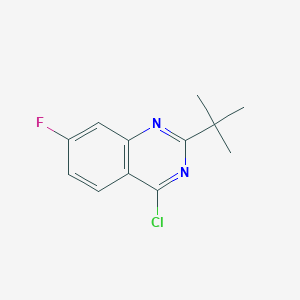
![1-Amino-2-[2-(2-methoxyethoxy)ethoxy]-4-[(2,4,6-trimethylphenyl)amino]anthraquinone](/img/structure/B13140159.png)
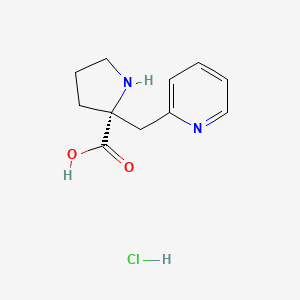
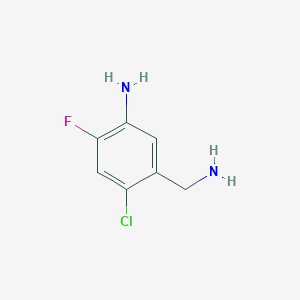
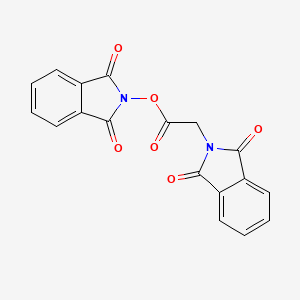
![4-(4-Chlorobenzyl)-7-(3-ethynylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13140172.png)

![3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-aza-bicyclo[3.2.1]octane 4-methylbenzenesulfonate](/img/structure/B13140194.png)
